Estradiol 3-glucuronide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-QXYWQCSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

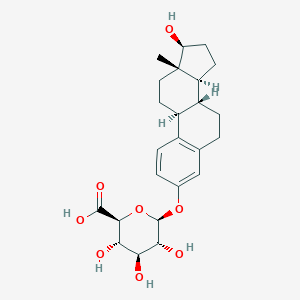

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934579 |

Source

|

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15270-30-1 |

Source

|

| Record name | Estradiol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15270-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32835P5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Estradiol 3-Glucuronide in Estrogen Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Estradiol (B170435) 3-glucuronide (E2-3G) is a significant endogenous metabolite of estradiol, the most potent human estrogen. Formed primarily in the liver, its conjugation with glucuronic acid at the 3-position renders it more water-soluble, facilitating its elimination from the body. Unlike its isomeric counterpart, estradiol 17β-glucuronide (E2-17G), E2-3G is not associated with cholestasis, a condition of impaired bile flow. This distinction is critical in understanding estrogen-induced liver injury and the broader implications for drug development and safety assessment. This technical guide provides an in-depth analysis of the metabolic pathway of E2-3G, its transport mechanisms, and its differential role compared to E2-17G in hepatic function.

Introduction to Estradiol Metabolism

Estradiol (E2) undergoes extensive metabolism, primarily in the liver, to facilitate its excretion. A key metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which involves the attachment of a glucuronic acid moiety to the estradiol molecule. This process can occur at either the 3-hydroxyl or the 17β-hydroxyl group, resulting in the formation of estradiol 3-glucuronide (E2-3G) and estradiol 17β-glucuronide (E2-17G), respectively.[1][2] While both are major metabolites, their physiological roles and toxicological profiles differ significantly. This guide focuses on the pivotal role of E2-3G.

Hepatic Transport of this compound

The journey of E2-3G through the hepatocyte is a highly regulated process mediated by a series of uptake and efflux transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes.

Basolateral Uptake

The initial step in the hepatic clearance of E2-3G from the bloodstream is its uptake into hepatocytes. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[3][4][5]

-

OATP1B1, OATP1B3, and OATP2B1: Studies have demonstrated that E2-3G is a substrate for all three of these major hepatic uptake transporters.[3][4][5]

-

Selective Transport at Low Concentrations: At lower, more physiologically relevant concentrations, OATP2B1 exhibits the highest transport efficiency for E2-3G.[3][4]

Canalicular Efflux

Once inside the hepatocyte, E2-3G is transported across the canalicular membrane into the bile for elimination. This efflux is an active process driven by ATP-binding cassette (ABC) transporters.

-

Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP): E2-3G is a substrate for both MRP2 and BCRP, which are crucial for its biliary excretion.[3][6][7]

-

Multidrug Resistance-Associated Protein 3 (MRP3): E2-3G is also transported by MRP3, which is located on the basolateral membrane and can efflux the metabolite back into the bloodstream.[3]

Data Presentation: Quantitative Analysis of Transport Kinetics

The following tables summarize the key quantitative data related to the transport of this compound.

Table 1: Michaelis-Menten Constants (Km) for Basolateral Uptake of this compound by OATP Transporters

| Transporter | Km (μM) | Source(s) |

| OATP1B1 | 16.0 | [3][4][5] |

| OATP1B3 | 23.8 | [3][4][5] |

| OATP2B1 | 6.4 | [3][4][5] |

Table 2: Transport Kinetics for Canalicular Efflux of this compound by MRP2

| Parameter | Value | Source(s) |

| S50 | 55.7 μM | [7] |

| Vmax | 326 pmol/mg/min | [7] |

| Hill Coefficient | 0.88 | [7] |

The Role of E2-3G in Cholestasis: A Comparative Analysis with E2-17G

A critical aspect of E2-3G's profile is its non-cholestatic nature, which stands in stark contrast to its isomer, E2-17G.[6][8][9]

-

E2-17G-Induced Cholestasis: E2-17G is a well-established cholestatic agent.[8][10][11] Its cholestatic effect is primarily due to the trans-inhibition of the Bile Salt Export Pump (BSEP), the primary transporter for bile salts out of the hepatocyte.[12][13] This inhibition is dependent on the transport of E2-17G into the bile canaliculus by MRP2.[11][12][13]

-

E2-3G's Competitive Inhibition: E2-3G, while also a substrate for MRP2, does not induce cholestasis.[6][8] It acts as a competitive inhibitor of E2-17G transport via MRP2.[7] However, E2-17G binds to an allosteric site on MRP2, leading to positive cooperativity and enhanced transport of itself and potentially other substrates. E2-3G does not activate this allosteric site.[7] This differential interaction with MRP2 is a key determinant of their distinct cholestatic potentials.

Mandatory Visualizations

Signaling and Transport Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Estradiol glucuronide - Wikipedia [en.wikipedia.org]

- 3. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of cholestasis induced by estradiol-17 beta-D-glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatotoxic effects of estradiol-17 beta-D-glucuronide in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estradiol-17 beta-glucuronide-induced cholestasis. Effects of ursodeoxycholate-3-O-glucuronide and 3,7-disulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mrp2 is essential for estradiol-17beta(beta-D-glucuronide)-induced cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug- and estrogen-induced cholestasis through inhibition of the hepatocellular bile salt export pump (Bsep) of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Hepatic Biosynthesis of Estradiol 3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435), the most potent endogenous estrogen, undergoes extensive metabolism in the liver to facilitate its excretion. A primary pathway in this metabolic process is glucuronidation, which involves the conjugation of glucuronic acid to the estradiol molecule, increasing its water solubility. This technical guide provides an in-depth exploration of the biosynthesis of Estradiol 3-glucuronide in the liver, a critical reaction for estrogen homeostasis and a key consideration in drug development due to potential drug-estrogen interactions. This document details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes.

Introduction

The glucuronidation of estradiol is a crucial phase II metabolic reaction that occurs predominantly in the liver.[1][2] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][3][4] These enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to estradiol, forming a more polar and readily excretable compound.[3][4][5] Estradiol can be glucuronidated at either the 3-hydroxyl or the 17β-hydroxyl position.[6][7] The formation of this compound is of particular interest as it is a major metabolite and its synthesis is highly correlated with the glucuronidation of other endogenous compounds like bilirubin.[3] Understanding the intricacies of this pathway is vital for assessing the impact of xenobiotics on estrogen metabolism and for the development of drugs that may be substrates or inhibitors of the involved UGT enzymes.

The Biosynthesis Pathway of this compound

The primary enzyme responsible for the formation of this compound in the human liver is UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1][3] There is also evidence suggesting some involvement of UGT1A3 in this process.[3] The reaction is a bi-substrate process requiring both estradiol and the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA).[4]

The overall reaction can be summarized as:

Estradiol + UDP-glucuronic acid -> this compound + UDP

This conjugation significantly increases the water solubility of estradiol, facilitating its elimination from the body via bile and urine.[5][6]

Quantitative Data

The kinetics of Estradiol 3-glucuronidation by UGT1A1 do not always follow simple Michaelis-Menten kinetics.[3] Instead, they often exhibit a sigmoidal profile, which can be described by the Hill equation, suggesting cooperative binding of multiple substrate molecules to the enzyme.[3]

Table 1: Kinetic Parameters for Estradiol 3-Glucuronidation by Recombinant UGT1A1

| Parameter | Value | Reference |

| S50 | 15.2 ± 0.4 µM | [3] |

| Vmax | 215 ± 4.1 pmol/(min·mg protein) | [3] |

| Hill Coefficient (n) | 1.8 ± 0.1 | [3] |

Table 2: Kinetic Parameters for Estradiol Glucuronidation in Human Liver Microsomes (HLM)

| Glucuronide | Kinetic Model | Parameter | Value | Reference |

| This compound | Homotropic Activation (Hill) | S50 | 22 µM | [4][8] |

| Hill Coefficient (n) | 1.9 | [4][8] | ||

| Estradiol 17-glucuronide | Michaelis-Menten | Km | 7 µM | [4][8] |

Table 3: IC50 Values of Inhibitors against Estradiol 3-Glucuronidation by Recombinant UGT1A1

| Inhibitor | IC50 (µM) | Reference |

| Ritonavir | 1.9 | [3] |

| Anthraflavic acid | 0.3 | [3] |

| 1-Naphthol | 13.5 | [3] |

| Ketoconazole | 23.4 | [3] |

| Carvedilol | 1.3 | [3] |

| 4-Methylumbelliferone | 1.9 | [3] |

| 4'-OH-phenytoin | 100.3 | [3] |

| Levothyroxine | 39.5 | [3] |

| Riluzole | 11.2 | [3] |

| Raltegravir | 0.4 | [3] |

| Niflumic acid | 0.2 | [3] |

| Baicalein | 0.1 | [3] |

| Farnesol | 1.1 | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the in vitro study of Estradiol 3-glucuronidation.

Preparation of Human Liver Microsomes (HLM)

-

Thawed human liver samples are minced and homogenized in 4 volumes of ice-cold 0.15 M KCl solution containing 1 mM EDTA.

-

The homogenate is centrifuged at 9,000 x g for 15 minutes at 4°C.

-

The resulting supernatant is collected and centrifuged at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

The microsomal pellet is resuspended in 0.15 M KCl solution containing 1 mM EDTA.

-

The protein concentration of the microsomal suspension is determined using a standard method, such as the Lowry assay, with bovine serum albumin as a standard.

In Vitro Estradiol 3-Glucuronidation Assay

-

Incubation Mixture Preparation: In a final volume of 0.2 mL, the following components are combined in 100 mM Tris-HCl buffer (pH 7.4):

-

Human liver microsomes or recombinant UGT1A1 (e.g., 0.25 mg/mL protein)

-

5 mM MgCl2

-

5 mM D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)

-

Varying concentrations of estradiol (e.g., 3-100 µM), dissolved in dimethyl sulfoxide (B87167) (DMSO, final concentration ≤ 1%).

-

Alamethicin (B1591596) (50 µg/mg protein) to permeabilize the microsomal membrane. Cell lysates should be pre-treated with alamethicin on ice for 30 minutes prior to the reaction.[3]

-

-

Reaction Initiation: The reaction is initiated by the addition of 3 mM UDPGA.

-

Incubation: The mixture is incubated at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.[3]

-

Reaction Termination: The reaction is stopped by adding 0.2 mL of cold methanol.

-

Internal Standard Addition: An internal standard (e.g., 20 µL of 1 µg/mL trans-androsterone glucuronide) is added for quantification.

-

Protein Precipitation: The samples are centrifuged at 13,000 x g for 5 minutes to precipitate the protein.

-

Sample Analysis: The supernatant is collected, and an aliquot (e.g., 5 µL) is injected into an HPLC system for quantification of this compound.

Conclusion

The hepatic biosynthesis of this compound, primarily mediated by UGT1A1, is a fundamental pathway in estrogen metabolism. Its characterization is essential for understanding estrogen disposition and for predicting potential drug interactions. The complex kinetics, often exhibiting cooperativity, highlight the need for careful in vitro evaluation. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical area of pharmacology and toxicology.

References

- 1. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Estradiol 3-glucuronide in target tissues

An In-Depth Technical Guide to the Biological Activity of Estradiol 3-Glucuronide in Target Tissues

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (E2-3G), a major circulating metabolite of 17β-estradiol (E2), has long been considered an inactive waste product destined for excretion. However, emerging evidence reveals that E2-3G plays a significant role in estrogenic signaling, primarily by acting as a pro-hormone that can be reactivated within target tissues. This technical guide provides a comprehensive overview of the biological activity of E2-3G, focusing on its mechanisms of action, transport, receptor interactions, and the experimental protocols used to elucidate its function. Quantitative data are summarized, and key pathways and workflows are visualized to provide a thorough resource for researchers in endocrinology and drug development.

Introduction

17β-estradiol (E2) is the most potent endogenous estrogen, exerting profound effects on a multitude of physiological processes.[1] In the liver and other tissues, E2 undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to increase its water solubility and facilitate excretion.[2][3] this compound (E2-3G) is a principal product of this process, formed by the action of UDP-glucuronosyltransferases (UGTs).[2] While conjugation significantly attenuates its direct binding affinity for classical estrogen receptors (ERs), E2-3G is not merely an inert metabolite. It serves as a crucial reservoir that, through a series of transport and enzymatic processes, contributes to the local bioavailability of active E2 in specific target tissues, a concept known as intracrine signaling.[2][4] Furthermore, recent studies indicate that E2-3G may possess biological activities independent of its conversion to E2, notably through interactions with alternative signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[4][5]

Primary Mechanism of Action: The Intracrine Hypothesis

The predominant biological activity of E2-3G is mediated indirectly through its conversion back to active 17β-estradiol within target cells. This process involves three key steps: cellular uptake, enzymatic deconjugation, and receptor activation by the regenerated estradiol.

Cellular Uptake and Efflux

Being a hydrophilic anion, E2-3G cannot freely diffuse across cell membranes. Its entry into and exit from target cells is mediated by specific transporter proteins.

-

Uptake Transporters: Members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family are crucial for the uptake of E2-3G from circulation into cells, particularly in the liver. Studies have identified OATP1B1, OATP1B3, and OATP2B1 as key transporters of E2-3G.[3]

-

Efflux Transporters: The Multidrug Resistance-Associated Proteins (MRP/ABCC), such as MRP2 and MRP3, are involved in the efflux of E2-3G from cells, for example, into bile.[3]

The tissue-specific expression of these transporters is a critical determinant of which tissues can utilize circulating E2-3G.

Enzymatic Deconjugation by β-Glucuronidase

Once inside the cell, E2-3G is hydrolyzed by the lysosomal enzyme β-glucuronidase. This enzyme cleaves the glucuronic acid moiety from the steroid, releasing free, active 17β-estradiol.[2][6] Tissues with high β-glucuronidase activity, such as the mammary gland and certain tumors, are particularly adept at reactivating E2 from its glucuronidated form.[2][6]

Estrogen Receptor Activation

The locally regenerated E2 binds to and activates classical nuclear estrogen receptors (ERα and ERβ).[7] The activated E2:ER complex then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and modulates the transcription of target genes, leading to a physiological response.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Select steroid hormone glucuronide metabolites can cause toll-like receptor 4 activation and enhanced pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Estrogen - Wikipedia [en.wikipedia.org]

Estradiol 3-Glucuronide: A Comprehensive Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-glucuronide (E2-3G), also known as 17β-estradiol 3-(β-D-glucuronide), is a primary and naturally occurring endogenous conjugate of estradiol, the most potent human estrogen.[1] Formed predominantly in the liver, this metabolite plays a crucial role in the disposition, transport, and enterohepatic circulation of estrogens. The process of glucuronidation, which attaches a glucuronic acid moiety to estradiol, significantly increases its water solubility, facilitating its excretion into bile and urine.[1] Unlike its positional isomer, estradiol 17β-glucuronide (E2-17G), E2-3G is notably non-cholestatic, meaning it does not impair bile flow.[2][3] This key difference has made the comparative characterization of these two isomers a significant area of research in hepatobiliary transport and drug-induced liver injury. This document provides a detailed technical guide on the initial discovery, synthesis, and biochemical characterization of Estradiol 3-glucuronide.

Discovery and Initial Synthesis

The discovery of estrogen glucuronides dates back to early studies on estrogen metabolism, which identified these conjugated forms as major excretory products.[4] The specific characterization of this compound involved its isolation and identification from biological fluids and subsequent confirmation through chemical and enzymatic synthesis.

Enzymatic Formation

The biosynthesis of E2-3G from estradiol is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][5] This reaction occurs primarily in the liver.[6] Specifically, members of the UGT1A family, with UGT1A1 being a key isoform, are responsible for the formation of E2-3G.[5][6] The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the estradiol steroid ring.

Caption: Enzymatic formation of this compound from Estradiol.

Experimental Synthesis

Early characterization relied on both chemical and enzymatic synthesis methods to produce sufficient quantities of E2-3G for study. Enzymatic synthesis on a preparative scale often employs liver microsomes, which are rich in UGT enzymes.[7][8]

Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{[(1S,3aS,3bR,9bS,11aS)-1-hydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}oxane-2-carboxylic acid | [1] |

| CAS Number | 15270-30-1 | [1] |

| Molecular Formula | C₂₄H₃₂O₈ | [9] |

| Molar Mass | 448.5 g/mol | [9] |

| Synonyms | E2-3G, 17β-Estradiol 3-(β-D-glucuronide) | [1] |

Biochemical Characterization and Transport

The initial characterization of E2-3G focused heavily on its interaction with cellular transport systems, which govern its movement from the liver into bile and its overall disposition.

Hepatic Transport

The disposition of E2-3G is a coordinated process involving transporters on both the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. While its positional isomer E2-17G is a well-known cholestatic agent, E2-3G is non-cholestatic.[2][3] Both are substrates for the canalicular efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2), which actively pumps them into the bile.[2][10] However, their interaction with MRP2 differs significantly. E2-17G binds to both a transport site and an allosteric site on MRP2, leading to positive cooperativity and stimulating its own transport.[2][11] In contrast, E2-3G is only a substrate for the transport site and does not activate the allosteric site.[2] E2-3G is also transported by other efflux pumps like MRP3 and Breast Cancer Resistance Protein (BCRP).[10][12]

Caption: Hepatic transport pathways for this compound.

Quantitative Transporter Interaction Data

The following table summarizes key quantitative data from in vitro studies characterizing the interaction of E2-3G with various transporters.

| Transporter | Parameter | Value | Experimental System | Reference(s) |

| MRP2 | S₅₀ | 55.7 µM | Sf9 cell membranes expressing rat Mrp2 | [2] |

| Vₘₐₓ | 326 pmol/mg/min | Sf9 cell membranes expressing rat Mrp2 | [2] | |

| Kₘ | 122 µM | Vesicular transport assay | [13] | |

| IC₅₀ | 14.2 µM | Inhibition of E2-17G transport by MRP2 | [13] | |

| MRP3 | Kₘ | < 20 µM | Vesicular transport assay with recombinant human MRP3 | [12] |

| MRP4 | IC₅₀ | ~ 100 µM | Inhibition of transport | [13] |

| OATP1 | Kᵢ | 9.7 µM | Inhibition of E2-17G transport by rat Oatp1 | [13] |

S₅₀: Substrate concentration at half-maximal velocity; Vₘₐₓ: Maximum velocity; Kₘ: Michaelis constant; IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of initial characterization studies. Below are representative methodologies.

Protocol 1: In Vitro Transport Assay using MRP2-Expressing Vesicles

This protocol is adapted from studies characterizing the transport of E2-3G by MRP2.[2]

-

Vesicle Preparation:

-

Culture Spodoptera frugiperda (Sf9) insect cells infected with a recombinant baculovirus containing the coding sequence for rat Mrp2.

-

Harvest cells and homogenize them in a hypotonic buffer containing protease inhibitors.

-

Isolate membrane fractions by differential centrifugation.

-

Prepare inside-out membrane vesicles by passing the membrane suspension through a 27-gauge needle.

-

Resuspend the final vesicle pellet in a suitable buffer and determine the protein concentration.

-

-

Transport Assay:

-

Prepare a reaction mixture containing transport buffer (e.g., 10 mM Tris-HEPES, 250 mM sucrose), an ATP-regenerating system (creatine kinase, creatine (B1669601) phosphate), and MgCl₂.

-

Initiate the transport reaction by adding ATP and radiolabeled [³H]E2-3G to the vesicle suspension at 37°C. Control reactions are performed in the absence of ATP or using vesicles from uninfected cells.

-

At specified time points, stop the reaction by adding ice-cold stop solution.

-

Rapidly filter the mixture through a membrane filter (e.g., nitrocellulose) to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold stop solution to remove non-transported substrate.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the radioactivity measured in the absence of ATP from that measured in its presence.

-

Determine kinetic parameters (S₅₀, Vₘₐₓ) by fitting the concentration-dependent transport data to the Hill equation or Michaelis-Menten equation using non-linear regression analysis.

-

Protocol 2: Enzymatic Synthesis of this compound

This method is based on early protocols for the enzymatic formation of steroid glucuronides.[7]

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue (e.g., from rabbit or rat) in a cold buffer solution.

-

Perform differential centrifugation of the homogenate to pellet the microsomal fraction.

-

Wash and resuspend the microsomal pellet in a suitable buffer.

-

-

Glucuronidation Reaction:

-

Set up an incubation mixture containing the liver microsome preparation, estradiol (substrate), UDP-glucuronic acid (cofactor), and a buffer to maintain optimal pH.

-

Incubate the mixture at 37°C for a defined period.

-

-

Purification and Identification:

-

Stop the reaction and extract the steroid conjugates from the mixture.

-

Separate the products using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

-

Identify the this compound peak by comparing its retention time to a known standard and through further analytical methods like mass spectrometry.

-

Biological Significance and Deconjugation

While glucuronidation is primarily a detoxification and elimination pathway, it also contributes to a systemic reservoir of estrogens.[14] E2-3G can be transported to peripheral tissues where the enzyme β-glucuronidase, present in tissues like the mammary gland and in gut microbiota, can cleave off the glucuronic acid moiety.[1][15] This deconjugation process regenerates the biologically active estradiol, which can then exert its effects on local estrogen receptors. This cycle of conjugation in the liver, excretion into bile, and deconjugation in the gut or peripheral tissues is known as enterohepatic circulation and contributes to the overall pharmacokinetic profile of estrogens.[16]

Caption: Enterohepatic circulation and tissue reactivation of Estradiol.

Conclusion

The initial characterization of this compound established it as a major, non-cholestatic metabolite of estradiol. Seminal studies delineated its enzymatic formation via UGTs and its active transport by hepatic efflux pumps, most notably MRP2. The elucidation of its distinct interaction with MRP2 compared to its cholestatic isomer, E2-17G, has been fundamental to understanding the molecular mechanisms of transporter-mediated drug interactions and cholestatic liver disease. The data and protocols summarized herein provide a foundational guide for researchers in pharmacology, toxicology, and drug development, underscoring the critical role of conjugation and transport in steroid hormone homeostasis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is transported by the multidrug resistance-associated protein 2 but does not activate the allosteric site bound by estradiol 17-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of cholestasis induced by estradiol-17 beta-D-glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estriol glucuronide - Wikipedia [en.wikipedia.org]

- 5. Characterization of β-Estradiol 3-Glucuronidation in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic inactivation of estrogens in breast tissue by UDP-glucuronosyltransferase enzymes: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymic formation of oestrone 3-glucuronide by rabbit-liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase | Semantic Scholar [semanticscholar.org]

- 9. This compound | C24H32O8 | CID 440713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multidrug resistance protein 2-mediated estradiol-17beta-D-glucuronide transport potentiation: in vitro-in vivo correlation and species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Estradiol glucuronide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. drugs.com [drugs.com]

Estradiol 3-Glucuronide: An In-depth Technical Guide on the Endogenous Estrogen Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) 3-glucuronide (E2-3G), a primary metabolite of the potent endogenous estrogen 17β-estradiol, plays a crucial role in estrogen disposition and homeostasis. Formed predominantly in the liver through conjugation catalyzed by UDP-glucuronosyltransferases (UGTs), E2-3G is a highly water-soluble and generally inactive conjugate that is readily eliminated from the body via urine and bile.[1][2] However, its potential for reconversion to the active estradiol in tissues expressing β-glucuronidase introduces a layer of complexity to its physiological role.[2][3] This technical guide provides a comprehensive overview of the biochemistry, metabolism, transport, and biological significance of estradiol 3-glucuronide. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows to support researchers and professionals in drug development.

Biochemical Properties and Formation

This compound is formed by the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the estradiol steroid ring.[1][2] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), primarily within the liver.[1] The glucuronidation process significantly increases the water solubility of estradiol, facilitating its excretion.[2] While glucuronidation can also occur at the 17β position to form estradiol 17β-glucuronide (E2-17G), the 3-glucuronide is a major conjugate.[1]

The formation of this compound is a critical step in the detoxification and elimination of estrogens.[4] UGT1A1 is a key enzyme responsible for the 3-glucuronidation of estradiol.[5] The kinetics of this enzymatic reaction can be complex, sometimes exhibiting autoactivation (homotropic cooperativity), where the binding of the substrate (estradiol) to the enzyme enhances the binding of subsequent substrate molecules.[4][6]

Quantitative Data

A summary of key quantitative data for this compound is presented in the tables below. These values are essential for understanding its pharmacokinetics and biological interactions.

Table 1: Kinetic Parameters of Estradiol 3-Glucuronidation by UGTs

| Enzyme | Substrate | Km / S50 (µM) | Vmax (relative activity) | Hill Coefficient (n) | Source |

| Human Liver Microsomes | 17β-Estradiol | 22 | - | 1.9 | [4] |

| Recombinant UGT1A10 | ent-17β-estradiol | - | High | - | [2] |

Note: Kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes) and conditions.

Table 2: Kinetic Parameters of this compound Transport

| Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) | Source |

| OATP1B1 | 16.0 | 34.5 | 2.2 | [7] |

| OATP1B3 | 23.8 | 84.4 | 3.5 | [7] |

| OATP2B1 | 6.4 | 212.2 | 33.2 | [7] |

| MRP2 | 180 - 790 | - | - | [8] |

| MRP3 | < 20 | - | - | [8] |

Table 3: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) | Source |

| 17β-Estradiol | ERα, ERβ | 100 | [9] |

| This compound | ERα, ERβ | ~0.02 | [9] |

Metabolic and Transport Pathways

The disposition of this compound is a multi-step process involving its formation in the liver, transport into and out of hepatocytes, and eventual excretion. A simplified diagram of this pathway is presented below.

Caption: Hepatic disposition of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methodologies employing UDP-glucuronyl transferase for the preparative scale synthesis of steroid glucuronides.[10][11]

Materials:

-

17β-Estradiol

-

UDP-glucuronic acid (UDPGA)

-

Bovine liver microsomes (as a source of UDP-glucuronyl transferase) or recombinant UGT1A1

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (a β-glucuronidase inhibitor)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and saccharolactone.

-

Dissolve 17β-estradiol in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the reaction mixture.

-

Add UDPGA to the mixture.

-

Initiate the reaction by adding the bovine liver microsomes or recombinant UGT1A1.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 2-4 hours), with gentle agitation.

-

Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant containing the synthesized this compound.

-

Purify the this compound from the supernatant using preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of estrogens and their conjugates in biological fluids.[12][13][14]

Materials:

-

Plasma samples

-

Internal standard (e.g., deuterated this compound)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding a sufficient volume of cold protein precipitation solvent.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

(Optional) Further purify the supernatant using SPE to remove interfering substances.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the plasma samples.

Caption: LC-MS/MS quantification workflow.

Vesicular Transport Assay for MRP2-mediated Transport of this compound

This protocol is based on established methods for studying transporter function using inside-out membrane vesicles.[15][16][17]

Materials:

-

Inside-out membrane vesicles from Sf9 cells expressing human MRP2 (and control vesicles)

-

Radiolabeled this compound (e.g., ³H-E2-3G)

-

Transport buffer (e.g., MOPS-Tris buffer with KCl and MgCl₂)

-

ATP and AMP solutions

-

Inhibitor (e.g., benzbromarone, optional)

-

Ice-cold wash buffer

-

Filter plates and vacuum manifold

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Thaw the MRP2 and control membrane vesicles on ice.

-

Prepare a reaction mix containing transport buffer, radiolabeled this compound, and either ATP (for active transport) or AMP (as a negative control).

-

(Optional) Add a known inhibitor of MRP2 to a subset of wells to confirm specific transport.

-

Pre-warm the reaction mix and the filter plate to 37°C.

-

Initiate the transport reaction by adding the membrane vesicles to the reaction mix.

-

Incubate at 37°C for a short, defined time period (e.g., 2-10 minutes) to measure the initial rate of transport.

-

Stop the reaction by adding a large volume of ice-cold wash buffer.

-

Quickly filter the reaction mixture through the filter plate using a vacuum manifold to trap the vesicles.

-

Wash the filters with ice-cold wash buffer to remove any unbound radiolabeled substrate.

-

Elute the trapped radioactivity from the filters using a scintillation cocktail.

-

Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

-

Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.

β-Glucuronidase Activity Assay in Tissue Homogenates

This fluorometric assay protocol is based on commercially available kits and established methods for measuring β-glucuronidase activity.[18][19][20][21]

Materials:

-

Tissue samples (e.g., breast cancer tissue)

-

β-Glucuronidase Assay Buffer

-

Fluorogenic β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)

-

4-Methylumbelliferone (4-MU) standard

-

Black 96-well microplate

-

Fluorometric plate reader (Ex/Em = 330-360/445-450 nm)

Procedure:

-

Homogenize the tissue sample in ice-cold β-Glucuronidase Assay Buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant (tissue lysate).

-

Prepare a standard curve using the 4-MU standard.

-

Add a small volume of the tissue lysate to the wells of the 96-well plate.

-

Initiate the reaction by adding the fluorogenic β-glucuronidase substrate to each well.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (if provided in a kit).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Determine the concentration of the fluorescent product (4-MU) from the standard curve.

-

Calculate the β-glucuronidase activity in the tissue lysate, typically expressed as pmol/min/mg of protein.

Caption: β-Glucuronidase activity assay workflow.

Biological Significance and Implications for Drug Development

This compound is generally considered to be biologically inactive due to its very low affinity for estrogen receptors.[9] Its primary role is to facilitate the elimination of estradiol from the body.[1] However, the presence of β-glucuronidase in certain tissues, such as the breast, can lead to the local deconjugation of E2-3G back to the highly potent 17β-estradiol.[2][22] This localized reactivation of estradiol has been implicated in the development and progression of hormone-dependent cancers, such as breast cancer.[22]

For drug development professionals, understanding the metabolism and transport of this compound is crucial for several reasons:

-

Drug-Drug Interactions: Drugs that inhibit UGTs, OATPs, or MRPs can potentially alter the disposition of endogenous estrogens, leading to changes in hormone levels and potential adverse effects.

-

Pharmacokinetics of Estrogenic Compounds: The principles of glucuronidation and transport that apply to estradiol also apply to many xenobiotic compounds with estrogenic activity.

-

Targeting β-Glucuronidase: The development of drugs that are activated by β-glucuronidase in the tumor microenvironment is a promising strategy for targeted cancer therapy.

Conclusion

This compound is a key metabolite in the disposition of endogenous estrogens. Its formation, transport, and potential for reactivation are tightly regulated processes with significant physiological and pharmacological implications. A thorough understanding of the biochemistry and experimental methodologies related to this compound is essential for researchers in endocrinology, oncology, and drug development. This technical guide provides a foundational resource to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation between bilirubin glucuronidation and estradiol-3-gluronidation in the presence of model UDP-glucuronosyltransferase 1A1 substrates/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavones modulate the glucuronidation of estradiol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase | Semantic Scholar [semanticscholar.org]

- 12. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. benchchem.com [benchchem.com]

- 21. raybiotech.com [raybiotech.com]

- 22. The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UDP-Glucuronosyltransferases in the Formation of Estradiol 3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estradiol (B170435), the primary female sex hormone, undergoes extensive metabolism to ensure its proper physiological function and elimination. A key step in this metabolic cascade is glucuronidation, a phase II conjugation reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. This process, by attaching a glucuronic acid moiety to estradiol, increases its water solubility and facilitates its excretion. The formation of Estradiol 3-glucuronide (E2-3G) is a critical pathway in estradiol detoxification, and the activity of specific UGT isoforms is paramount in this process. This technical guide provides an in-depth overview of the UGT enzymes involved in E2-3G formation, their kinetic properties, tissue distribution, and the molecular mechanisms that regulate their expression. Detailed experimental protocols and a summary of quantitative data are provided to aid researchers in this field.

UGT Isoforms in Estradiol 3-Glucuronidation

Several UGT isoforms have been identified to catalyze the glucuronidation of estradiol at the 3-hydroxyl position. The primary enzyme responsible for this reaction in the liver is UGT1A1.[1][2] Other isoforms, including UGT1A3, UGT1A8, and UGT1A10, also contribute to the formation of this compound.[3][4][5] While UGT1A1 is the predominant hepatic isoform, UGT1A8 is notably expressed in extrahepatic tissues, particularly the intestine, suggesting a significant role in the first-pass metabolism of orally administered estrogens.[3] The UGT2B family, particularly UGT2B7, is also involved in estradiol glucuronidation, but it primarily targets the 17β-hydroxyl group, forming estradiol-17-glucuronide.[2][6][7]

Tissue Distribution of Key UGT Isoforms

The tissue-specific expression of UGT isoforms dictates the local capacity for estradiol glucuronidation.

| UGT Isoform | Primary Tissue(s) of Expression | Reference |

| UGT1A1 | Liver, Colon, Biliary Epithelium | [3] |

| UGT1A3 | Liver, Colon, Biliary Epithelium | [3] |

| UGT1A8 | Intestinal Tissues | [3] |

| UGT1A9 | Liver, Kidney, Prostate, Testis, Breast, Ovary, Stomach, Small Intestine, Colon | [3] |

| UGT1A10 | Colon, Biliary Epithelium, Stomach | [3] |

| UGT2B7 | Liver, Kidney, Lower Gastrointestinal Tract Epithelium | [7] |

Kinetic Properties of UGTs in Estradiol 3-Glucuronidation

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insights into the affinity and efficiency of UGT isoforms for estradiol. The following table summarizes available kinetic data for the formation of this compound. It is important to note that kinetic values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and assay conditions.

| UGT Isoform | Substrate | Product | Km (µM) | Vmax (pmol/min/mg) | Enzyme Source | Reference |

| UGT1A1 | 17β-Estradiol | Estradiol-3-glucuronide | 15.0 ± 2.1 (S50) | 149.3 ± 7.9 | Recombinant UGT1A1 | [1] |

| UGT1A1 | 17β-Estradiol | Estradiol-3-glucuronide | 10.4 ± 1.6 | 135 ± 6 | Mouse Liver Microsomes | [8] |

| UGT1A1 | 17β-Estradiol | Estradiol-3-glucuronide | 1.9 | Not Reported | Recombinant UGT1A1 | [9] |

| UGT1A3 | 17β-Estradiol | Estradiol-3-glucuronide | 33.2 | Not Reported | Recombinant UGT1A3 | [9] |

| UGT1A8 | 17β-Estradiol | Estradiol-3-glucuronide | Not Determined | Not Reported | Recombinant UGT1A8 | [10] |

| UGT1A10 | ent-17β-estradiol | ent-17β-estradiol-3-glucuronide | 12.3 ± 2.1 | 148.8 ± 6.8 | Recombinant UGT1A10 | [6] |

Note: S50 represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.

Regulation of UGT Expression

The expression of UGT genes is tightly regulated by a network of nuclear receptors and transcription factors, which can be modulated by both endogenous and exogenous compounds, including estrogens themselves.

Estrogen-Mediated Upregulation of UGTs

Estradiol has been shown to upregulate the expression of certain UGT isoforms through the estrogen receptor alpha (ERα).[11][12][13][14] This creates a feedback loop where estradiol can enhance its own metabolism and clearance. For instance, 17β-estradiol (E2) can increase the promoter activity of UGT1A9 in the presence of ERα.[11] This regulation is a primary transcriptional response and is crucial in tissues expressing high levels of ERα, such as the liver and breast.[11][12][13]

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UGT1A1 UDP glucuronosyltransferase family 1 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Kinetic Characterization of Estradiol Glucuronidation by Liver Microsomes and Expressed UGT Enzymes: The Effects of Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HNF4A hepatocyte nuclear factor 4 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Intestinal UDP-Glucuronosyltransferase 1A1 by the Farnesoid X Receptor Agonist Obeticholic Acid Is Controlled by Constitutive Androstane Receptor through Intestinal Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. tandfonline.com [tandfonline.com]

Urinary Estradiol 3-Glucuronide: An In-depth Technical Guide to its Role as a Metabolic Endpoint

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-glucuronide (E2G) is a primary, water-soluble metabolite of the potent endogenous estrogen, 17β-estradiol.[1] The conjugation of estradiol with glucuronic acid, a process known as glucuronidation, is a critical step in estrogen metabolism, rendering the hormone more readily excretable in urine and bile.[1][2][3] This biotransformation is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are predominantly active in the liver.[1][4][5] The quantification of urinary E2G serves as a non-invasive and reliable metabolic endpoint to assess estradiol production and metabolism. This technical guide provides a comprehensive overview of the biochemical pathways, experimental protocols for measurement, and quantitative data related to the urinary excretion of E2G, tailored for researchers, scientists, and professionals in drug development.

Biochemical Pathway of Estradiol 3-Glucuronide Formation and Excretion

The metabolic journey of estradiol to its urinary excretion as E2G involves several key steps. Estradiol, a lipophilic hormone, undergoes phase II metabolism primarily in the liver. Here, UGT enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the estradiol molecule, forming this compound.[1][6] Several UGT isoforms have been identified to catalyze this reaction, including UGT1A1, UGT1A3, UGT2B7, and UGT2B15.[4][6][7] This conjugation significantly increases the water solubility of estradiol, facilitating its transport in the bloodstream and subsequent elimination by the kidneys into the urine.[1][8][9]

Quantitative Data on Urinary this compound

The concentration of E2G in urine can vary significantly based on factors such as age, sex, and hormonal status. The following tables summarize quantitative data from various studies, providing an overview of typical excretion levels and the performance of common analytical methods.

Table 1: Reference Intervals for Urinary Estradiol and its Metabolites

| Analyte | Population | Method | Reference Interval |

| Estradiol | Adult Females (Follicular Phase) | Not Specified | 0-13 µ g/24h |

| Estradiol | Adult Females (Midcycle Peak) | Not Specified | 4-14 µ g/24h |

| Estradiol | Adult Females (Luteal Phase) | Not Specified | 4-10 µ g/24h |

| Estradiol | Postmenopausal Women | Not Specified | 0-4 µ g/24h |

| Estradiol | Adult Males | Not Specified | 0-6 µ g/24h |

| Estradiol | Adult Females | GC-MS/MS | 0.0011 +/- 0.00061 umol/mmol creatinine[10] |

Table 2: Performance Characteristics of Analytical Methods for Estradiol Glucuronides

| Method | Analyte | Sample Type | Limit of Quantification (LOQ) / Sensitivity | Linearity (R²) / Assay Range | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |

| LC-MS/MS | 15 Steroid Glucuronides | Urine | 1.9 - 21.4 nmol/L[11] | ≥0.99[11] | 89.6 - 113.8[11] | <15[11] | <15[11] |

| ELISA | Estrone-3-Glucuronide (E1G) | Urine, Serum, Plasma, Fecal Extract | 7.38 pg/mL (Analytical Sensitivity)[12] | 15.6-1,000 pg/mL[12] | Not Specified | 3.8[12] | 5.6[12] |

| ELISA | Oestrone-3-Glucuronide (E1-3G) | Urine | 3.4 nmoles/24 h (Sensitivity)[13] | Not Specified | Not Specified | Not Specified | Not Specified |

| LC-MS/MS | Estriol-3-Glucuronide (E3-3G) | Urine | 10 ng/mL (LOD) | 0.9984 (0.1-20 µg/mL) | >85 | <10 | <10 |

Experimental Protocols for the Analysis of Urinary this compound

Accurate quantification of urinary E2G requires robust and validated experimental protocols. The two most common methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Enzymatic Hydrolysis of Glucuronide Conjugates

Since a significant portion of estradiol is excreted in a conjugated form, a hydrolysis step is often necessary to measure the total (free + conjugated) hormone.

Materials:

-

Urine sample

-

β-glucuronidase (from Helix pomatia or E. coli)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8) or Acetate buffer

-

Internal standards (for LC-MS/MS)

-

Vortex mixer

-

Incubator or water bath

Procedure:

-

To a 0.5 mL aliquot of urine, add an appropriate volume of buffer.[8][9]

-

If using LC-MS/MS, add the internal standard solution.[8][9]

-

Add a sufficient amount of β-glucuronidase enzyme.

-

Vortex the mixture gently.

-

Incubate the sample at an appropriate temperature and duration (e.g., 37°C for 20 hours or 55°C for 2-3 hours).[8][9]

-

After incubation, cool the sample to room temperature.

-

The sample is now ready for extraction and analysis.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively cost-effective method for quantifying E2G. Commercial kits are widely available. The following is a general protocol for a competitive ELISA.

Materials:

-

ELISA plate pre-coated with a capture antibody

-

E2G standards and controls

-

Urine samples (diluted as necessary)

-

E2G-enzyme conjugate (e.g., HRP-conjugate)

-

Antibody specific to E2G

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Bring all reagents and samples to room temperature.

-

Pipette standards, controls, and diluted urine samples into the appropriate wells of the microplate.

-

Add the E2G-enzyme conjugate to each well.

-

Add the specific E2G antibody to initiate the competitive binding reaction.

-

Incubate the plate for a specified time and temperature (e.g., 2 hours at room temperature).

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of E2G in the samples by comparing their absorbance to the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of E2G and can be used for the simultaneous measurement of multiple steroid metabolites.

Materials:

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., methanol (B129727) and water with formic acid)

-

Hydrolyzed urine samples

-

Solvents for solid-phase extraction (SPE) (e.g., methanol, water, elution solvent)

-

SPE cartridges (e.g., C18 or HLB)

Procedure:

1. Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the hydrolyzed urine sample onto the cartridge. c. Wash the cartridge with water to remove polar interferences. d. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes on the analytical column using a gradient elution program. c. Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for E2G and its internal standard. d. Quantify the concentration of E2G by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This compound as a Metabolic Endpoint in Research and Drug Development

The measurement of urinary E2G is a valuable tool in various research and clinical settings.

-

Reproductive Endocrinology: Monitoring follicular development, ovulation, and luteal phase function.[4][13][14]

-

Oncology: Investigating the role of estrogen metabolism in hormone-dependent cancers, such as breast cancer.

-

Pharmacokinetics and Drug Metabolism: Assessing the impact of new chemical entities on estrogen metabolism and the activity of UGT enzymes.

-

Toxicology: Evaluating the endocrine-disrupting potential of environmental chemicals.

Conclusion

The urinary excretion of this compound is a robust and informative metabolic endpoint for assessing endogenous estradiol production and metabolism. Its non-invasive measurement through well-established analytical techniques like ELISA and LC-MS/MS provides valuable data for researchers, scientists, and drug development professionals across various disciplines. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation and interpretation of urinary E2G analysis in a laboratory setting. As our understanding of the intricate pathways of steroid hormone metabolism continues to grow, the role of urinary E2G as a key biomarker is poised to expand further.

References

- 1. csde.washington.edu [csde.washington.edu]

- 2. Estradiol: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Use of Estrone-3-Glucuronide and Pregnanediol-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct radioimmunoassay of urinary estrogen and pregnanediol glucuronides during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites: assay reproducibility and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]

- 13. mro.massey.ac.nz [mro.massey.ac.nz]

- 14. Correlation between plasma estradiol and estrone-3-glucuronide in urine during the monitoring of ovarian induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Estradiol 3-Glucuronide: A Pivotal Modulator in Hormone-Dependent Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) 3-glucuronide (E2-3G), a major metabolite of 17β-estradiol (E2), has long been considered an inactive form of estrogen destined for excretion. However, emerging evidence reveals a more complex and active role for E2-3G within the tumor microenvironment of hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer. This technical guide delineates the multifaceted functions of E2-3G, focusing on its transport, metabolism, and signaling activities that contribute to cancer progression and potential therapeutic resistance. We will explore the dual mechanisms by which E2-3G exerts its influence: firstly, through intracellular conversion back to the potent E2 via β-glucuronidase, and secondly, through direct activation of the G protein-coupled estrogen receptor (GPER). This guide provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction: The Emerging Role of a "Waste" Metabolite

17β-estradiol (E2) is a primary driver of proliferation in ER+ breast cancers. Its metabolism to more water-soluble conjugates, such as estradiol 3-glucuronide (E2-3G), is a critical step in its detoxification and elimination.[1] This process, primarily occurring in the liver, facilitates biliary and urinary excretion.[2] However, the tumor microenvironment is not a passive recipient of these metabolites. The expression of specific enzymes and transporters within cancer tissues can reverse this inactivation process, creating a localized estrogenic milieu that can fuel cancer growth. Furthermore, E2-3G itself can engage in signaling pathways distinct from the classical nuclear estrogen receptors.[3] Understanding these functions is paramount for developing more effective endocrine therapies and overcoming resistance.

Transport and Bioavailability of this compound

The cellular uptake and efflux of E2-3G are tightly regulated by a suite of transporters, which play a crucial role in its bioavailability within cancer cells.

Cellular Uptake: The Role of OATP Transporters

Organic Anion Transporting Polypeptides (OATPs) are key influx transporters that mediate the uptake of E2-3G from the extracellular space into cells. Several OATP isoforms are expressed in hormone-dependent cancers and contribute to the intracellular accumulation of E2-3G.

Cellular Efflux: The ABC Transporter Family

ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump E2-3G out of cells, a mechanism that can contribute to drug resistance.[4]

Quantitative Data on Transport Kinetics and Receptor Binding

The following tables summarize key quantitative data regarding the transport and receptor binding affinities of estradiol and its 3-glucuronide metabolite.

Table 1: Kinetic Parameters of this compound Transport

| Transporter | Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Transport Efficiency (V_max/K_m) | Reference |

| OATP1B1 | E2-3G | 16.0 | 34.5 | 2.2 | [3] |

| OATP1B3 | E2-3G | 23.8 | 84.4 | 3.5 | [3] |

| OATP2B1 | E2-3G | 6.4 | 212.2 | 33.2 | [3] |

| MRP2 | E2-3G | 55.7 | 326 | 5.9 | [4] |

Table 2: Relative Binding Affinities (RBA) for Estrogen Receptors

| Ligand | Receptor | RBA (%) | Reference |

| Estradiol (E2) | ERα | 100 | [2] |

| Estradiol (E2) | ERβ | 100 | [2] |

| This compound (E2-3G) | ERα | ~0.02 | [2] |

| This compound (E2-3G) | ERβ | ~0.09 | [2] |

Signaling Pathways of this compound

E2-3G influences hormone-dependent cancer cells through two primary, interconnected pathways:

Pathway 1: Intracellular Conversion to Estradiol

The most significant mechanism of E2-3G action is its hydrolysis back to E2 by the enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[5][6] This local "reactivation" of estrogen leads to the stimulation of classical nuclear estrogen receptor (ERα) signaling pathways, promoting the transcription of genes involved in cell proliferation and survival.[7]

Pathway 2: Direct GPER-Mediated Signaling

E2-3G can also act as a direct, albeit low-potency, agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated receptor.[3] GPER activation initiates rapid, non-genomic signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway.[8][9] This can lead to downstream effects on gene expression and cell proliferation, often in a manner that is independent of nuclear ERs and can contribute to endocrine therapy resistance.[2][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of E2-3G in hormone-dependent cancers.

β-Glucuronidase Activity Assay in Cancer Cell Lysates

This protocol describes a fluorometric assay to quantify β-glucuronidase activity in breast cancer cell lines such as MCF-7 or T47D.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

4-Methylumbelliferyl-β-D-glucuronide (4-MUG)

-

Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash with PBS and lyse the cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well. Include a blank with lysis buffer only.

-

Reaction Initiation: Add the 4-MUG substrate to each well to a final concentration of 1-2 mM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Subtract the blank reading and calculate the enzyme activity based on a standard curve of 4-methylumbelliferone (B1674119) (4-MU).

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of E2-3G on the proliferation of ER+ breast cancer cells.

Materials:

-

ER+ breast cancer cell line (e.g., MCF-7)

-

Phenol (B47542) red-free culture medium supplemented with charcoal-stripped serum

-

This compound (E2-3G)

-

17β-estradiol (E2) as a positive control

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear or opaque microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in phenol red-free medium with charcoal-stripped serum and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of E2-3G (e.g., 1 nM to 10 µM). Include wells with E2 (e.g., 10 nM) as a positive control and vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 3-5 days.

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the effect of E2-3G on cell proliferation.

Western Blot Analysis of GPER-Mediated ERK Activation

This protocol describes how to detect the activation of the ERK signaling pathway upon E2-3G treatment.

Materials:

-

Breast cancer cell line expressing GPER (e.g., SKBR3 or engineered MCF-7)

-

Serum-free medium

-

This compound (E2-3G)

-

GPER agonist (e.g., G-1) as a positive control

-

GPER antagonist (e.g., G15) for specificity control

-

Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies.

-

SDS-PAGE and Western blotting equipment and reagents.

Procedure:

-